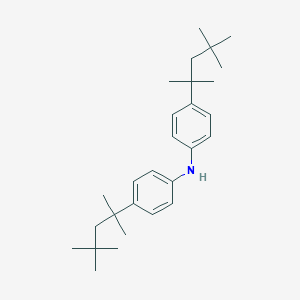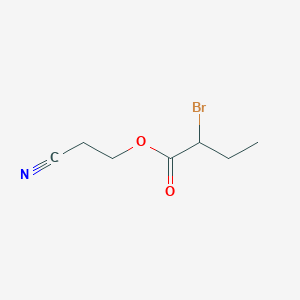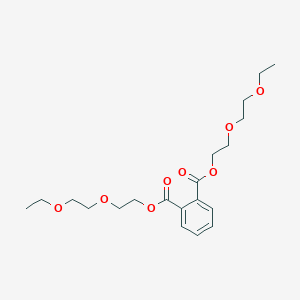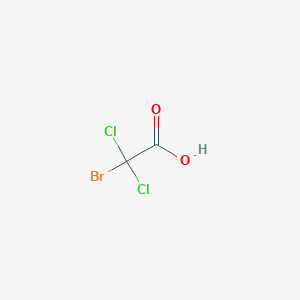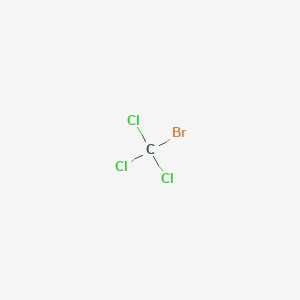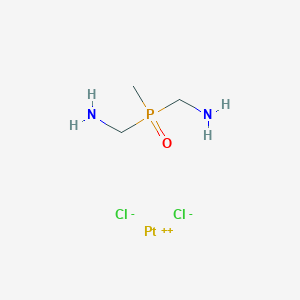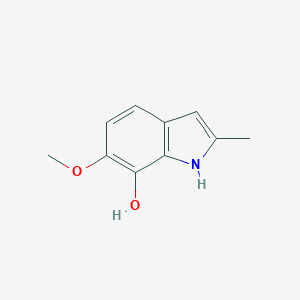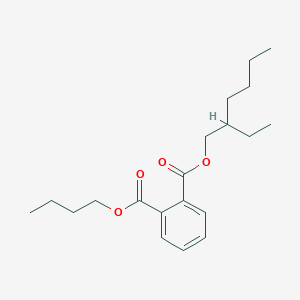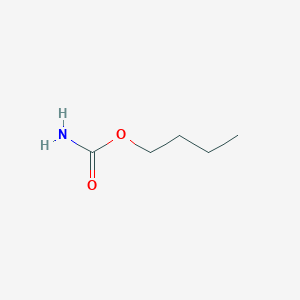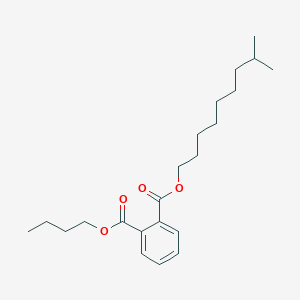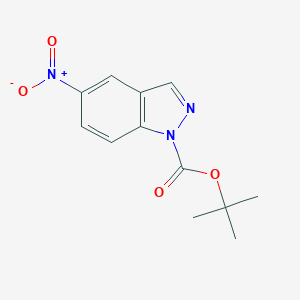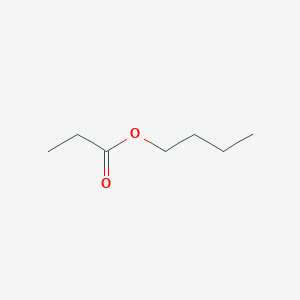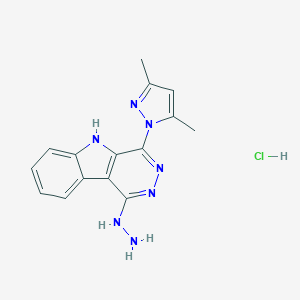
1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole, also known as HDPPI, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. HDPPI is a heterocyclic compound that contains a pyridazine and an indole ring, making it structurally unique and interesting.
Mécanisme D'action
The mechanism of action of 1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. 1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. It has also been shown to inhibit the activity of PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole has been found to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole has been found to have neuroprotective effects. It has been shown to protect neurons from oxidative stress and apoptosis. 1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole has also been found to have anti-diabetic properties, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole in lab experiments is its unique structure, which makes it a potential candidate for drug development. Additionally, 1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole has been found to have low toxicity, making it a safer alternative to other compounds that have been used in cancer research. One limitation of using 1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on 1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole. One area of interest is in the development of 1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole analogs with improved properties. Another area of interest is in the investigation of the mechanism of action of 1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole, which could lead to the development of more targeted therapies. Additionally, further research is needed to determine the safety and efficacy of 1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole in human clinical trials.
Méthodes De Synthèse
The synthesis of 1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole involves the reaction of 3,5-dimethyl-1-pyrazole-4-carboxaldehyde and 3,4-dihydro-2H-pyridazino[4,5-b]indole in the presence of hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions, and the resulting product is purified by recrystallization. The yield of 1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole is typically around 50%.
Applications De Recherche Scientifique
1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. 1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Numéro CAS |
135561-93-2 |
|---|---|
Nom du produit |
1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole |
Formule moléculaire |
C15H16ClN7 |
Poids moléculaire |
329.79 g/mol |
Nom IUPAC |
[4-(3,5-dimethylpyrazol-1-yl)-5H-pyridazino[4,5-b]indol-1-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C15H15N7.ClH/c1-8-7-9(2)22(21-8)15-13-12(14(18-16)19-20-15)10-5-3-4-6-11(10)17-13;/h3-7,17H,16H2,1-2H3,(H,18,19);1H |
Clé InChI |
GYDBYFMGNCFZQF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=NN=C(C3=C2NC4=CC=CC=C43)NN)C.Cl |
SMILES canonique |
CC1=CC(=NN1C2=NN=C(C3=C2NC4=CC=CC=C43)NN)C.Cl |
Autres numéros CAS |
135561-93-2 |
Numéros CAS associés |
135561-92-1 (Parent) |
Synonymes |
A80a |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



